molecular formula C10H12BrNO3 B13001973 5-Bromo-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

5-Bromo-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13001973
M. Wt: 274.11 g/mol
InChI Key: CCCHVGMPIIZSCH-UHFFFAOYSA-N
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Description

5-Bromo-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that contains a bromine atom, a tert-butyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-oxo-1,2-dihydropyridine-3-carboxylic acid and tert-butyl bromide.

    Bromination: The bromination of the starting material is carried out using a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a suitable solvent like dichloromethane.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced through a substitution reaction using tert-butyl bromide and a base, such as potassium carbonate, in an appropriate solvent like acetone.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-(tert-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the bromine atom.

    5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the tert-butyl group.

    6-(tert-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks both the bromine atom and the tert-butyl group.

Uniqueness

The presence of both the bromine atom and the tert-butyl group in 5-Bromo-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid makes it unique compared to similar compounds

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

5-bromo-6-tert-butyl-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C10H12BrNO3/c1-10(2,3)7-6(11)4-5(9(14)15)8(13)12-7/h4H,1-3H3,(H,12,13)(H,14,15)

InChI Key

CCCHVGMPIIZSCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=O)N1)C(=O)O)Br

Origin of Product

United States

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